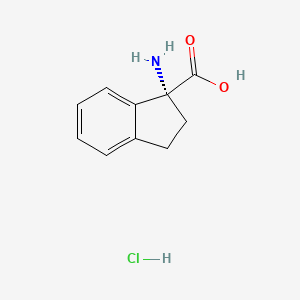![molecular formula C23H26N2O4 B13136542 Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate](/img/structure/B13136542.png)
Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a tert-butyl group, a methoxybenzyl group, and an oxospiroazetidine-indoline core
Métodos De Preparación
The synthesis of tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxybenzyl group: This step often involves nucleophilic substitution reactions.
Spirocyclization: The formation of the spirocyclic structure is a key step and can be achieved through intramolecular cyclization reactions.
Introduction of the tert-butyl group: This is typically done using tert-butyl esters or tert-butyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
Tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and may serve as a lead compound for drug development.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and pathways.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
Tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate can be compared with other spirocyclic compounds, such as:
Tert-butyl 1-(4-methoxybenzyl)azetidine-2-carboxylate: Similar structure but lacks the spirocyclic indoline core.
Tert-butyl (1’R,3R,5’S)-1-(4-methoxybenzyl)-2-oxo-8’-azaspiro[azetidine-3,3’-bicyclo[3.2.1]octane]-8’-carboxylate: Contains a different spirocyclic core.
Methyl 1-(3-tert-butyl-4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring instead of the azetidine-indoline core.
The uniqueness of tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate lies in its specific spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H26N2O4 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
tert-butyl 1'-[(4-methoxyphenyl)methyl]-2'-oxospiro[azetidine-3,3'-indole]-1-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-22(2,3)29-21(27)24-14-23(15-24)18-7-5-6-8-19(18)25(20(23)26)13-16-9-11-17(28-4)12-10-16/h5-12H,13-15H2,1-4H3 |
Clave InChI |
FQZGASUXNNVJOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


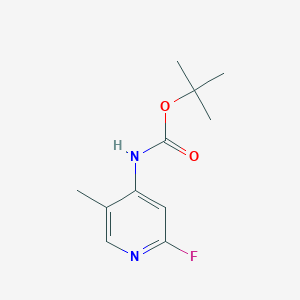
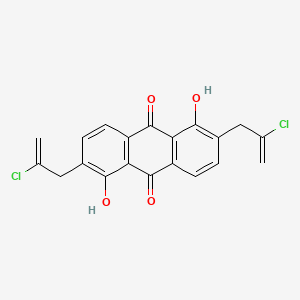
![4-Bromo-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13136485.png)
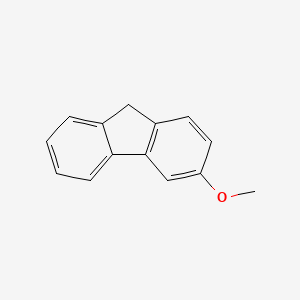

![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
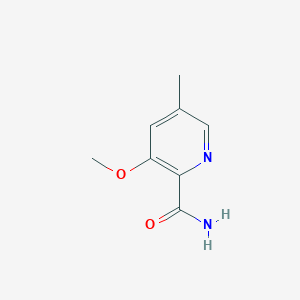
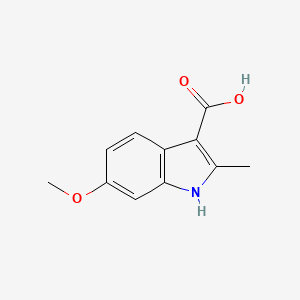


![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
![(5-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13136521.png)
